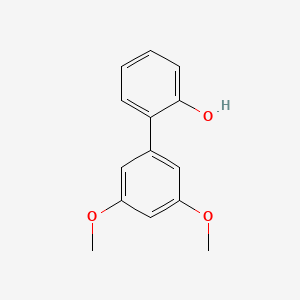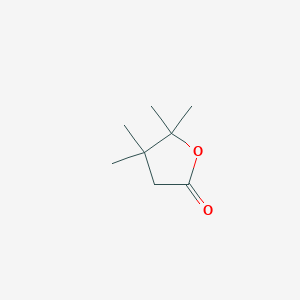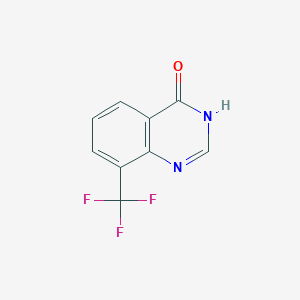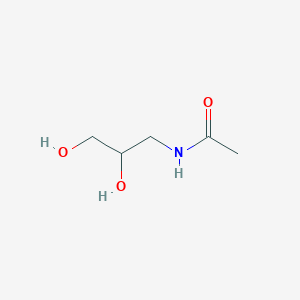
2-(3,5-Dimethoxyphenyl)phenol
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)phenol is a compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 g/mol . It is a natural product found in Berberis koreana and Sorbus aucuparia . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 . The compound has a topological polar surface area of 38.7 Ų and a complexity of 220 . The compound is approximately planar . Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Synthesis
Research has shown the potential of enzymatically modifying compounds similar to 2-(3,5-Dimethoxyphenyl)phenol to synthesize dimers with higher antioxidant capacities. For instance, 2,6-Dimethoxyphenol, when oxidized using laccase in specific conditions, led to the formation of a dimer with significantly enhanced antioxidant properties, demonstrating the potential of such compounds in bioactive applications (Adelakun et al., 2012).
Effects on Agrobacterium Virulence and Gene Transfer
Studies have explored the impact of phenolic compounds, including those structurally related to this compound, on the virulence gene induction in Agrobacterium, a mechanism crucial for plant transformation and gene transfer. These investigations reveal that certain structural features in phenolic compounds are key to enhancing Agrobacterium-mediated gene transfer, providing insights into plant biology and genetic engineering applications (Joubert et al., 2002).
Antioxidant Activity of Phenol Derivatives
The synthesis and evaluation of phenol derivatives from compounds structurally akin to this compound have shown significant antioxidant activities. These studies not only contribute to understanding the chemical basis of antioxidant activity but also highlight the potential therapeutic applications of these compounds (Artunç et al., 2020).
Synthesis and Characterization of Azo Derivatives
The azo-coupling reactions involving compounds similar to this compound have led to the synthesis of novel azo derivatives. Such studies are fundamental to the field of organic chemistry and have implications for the development of dyes, pigments, and functional materials (Micheletti et al., 2020).
Reactivity in Oxidative Coupling
The oxidative coupling reactions of phenols, including those structurally related to this compound, have been extensively studied to understand the mechanisms of dimer formation. These insights are crucial for synthetic chemistry and the development of new polymeric materials (Armstrong et al., 1983).
Mécanisme D'action
Target of Action
It is known that phenolic compounds, such as 3,5-dimethoxyphenol, can interact with various proteins and enzymes in the body
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, including direct binding, modulation of enzyme activity, and alteration of cell membrane properties . The specific interactions of 2-(3,5-Dimethoxyphenyl)phenol with its targets are yet to be elucidated.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress and inflammation
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and anti-cancer activities . The specific effects of this compound are yet to be elucidated.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBKWQBFNMTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457632 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168301-25-5 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)




![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)

![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)
![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)